molecular formula C17H18N2O4 B2921665 4-(4-methoxyphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid CAS No. 329929-07-9

4-(4-methoxyphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid

Cat. No. B2921665
CAS RN: 329929-07-9
M. Wt: 314.341
InChI Key: CISOGTUUGFWMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is the catalytic protodeboronation of pinacol boronic esters . In this method, alkyl boronic esters (1°, 2°, and 3°) are subjected to a radical-based protodeboronation process. This innovative approach allows for the functionalization of boronic esters, leading to the formation of our target compound .


Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in various transformations. For instance, it may undergo hydromethylation due to the presence of the oxo group. The resulting product could have valuable applications . Additionally, it can be involved in Suzuki cross-couplings and other synthetic pathways .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research for the study of protein interactions and functions. It serves as a building block for synthesizing peptides and proteins that are used in various assays to understand protein behavior and interactions .

Drug Design and Development

The structural features of this compound make it a valuable precursor in the design and synthesis of novel pharmaceutical agents . Its interactions with various biological targets can be studied to develop new medications with potential therapeutic applications .

Biological Activity Screening

Researchers use this compound to screen for biological activity , particularly in the development of new compounds with potential anticancer properties. It’s a key precursor in synthesizing derivatives that are tested against various cancer cell lines .

Molecular Docking Studies

The compound is also significant in molecular docking studies . It helps in understanding how drugs and their targets interact at the molecular level, which is crucial for the rational design of drugs with higher efficacy and lower side effects .

Anticancer Research

In the field of anticancer research , derivatives of this compound have been synthesized and tested for their ability to induce apoptosis in cancer cells, which is a promising approach for cancer treatment .

Biochemical Assays

Lastly, it is used in biochemical assays to study enzyme kinetics and inhibition. This can lead to the discovery of new enzyme inhibitors that can regulate biological pathways involved in diseases .

Mechanism of Action

Target of Action

It is known that this compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.

Biochemical Pathways

Given its use in proteomics research , it can be inferred that it may influence protein-related pathways.

Result of Action

As it is used in proteomics research

properties

IUPAC Name

4-(4-methoxyphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-23-14-6-4-13(5-7-14)16(20)9-15(17(21)22)19-11-12-3-2-8-18-10-12/h2-8,10,15,19H,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISOGTUUGFWMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid

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